N-Cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine

CNS drug design Lipophilicity ADME optimization

N-Cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine (CAS 1352510-29-2, MW 201.27 g/mol) is a small-molecule heterocyclic building block comprising a pyridine core substituted at position 3 with a 3,4-dihydro-2H-pyrrol-5-yl moiety and at position 2 with an N-cyclopropylamine group. It belongs to a class of compounds structurally related to the tobacco alkaloid myosmine and to scaffolds explored for nicotinic acetylcholine receptor (nAChR) modulation, particularly the α4β2 subtype.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B11815031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESC1CC(=NC1)C2=C(N=CC=C2)NC3CC3
InChIInChI=1S/C12H15N3/c1-3-10(11-4-2-7-13-11)12(14-8-1)15-9-5-6-9/h1,3,8-9H,2,4-7H2,(H,14,15)
InChIKeyPMUZTZOAQHPNFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine: A Structurally Distinct Pyridine-Dihydropyrrole Building Block for Medicinal Chemistry and Neuroscience Research


N-Cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine (CAS 1352510-29-2, MW 201.27 g/mol) is a small-molecule heterocyclic building block comprising a pyridine core substituted at position 3 with a 3,4-dihydro-2H-pyrrol-5-yl moiety and at position 2 with an N-cyclopropylamine group [1]. It belongs to a class of compounds structurally related to the tobacco alkaloid myosmine and to scaffolds explored for nicotinic acetylcholine receptor (nAChR) modulation, particularly the α4β2 subtype [2]. Its physical properties, including a computed XLogP3 of 1.5 and topological polar surface area (TPSA) of 37.3 Ų, differentiate it from close N-alkyl analogs and position it for applications in central nervous system (CNS)-oriented medicinal chemistry programs [1].

Why N-Cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine Cannot Be Interchanged with Other N-Alkyl or Unsubstituted Analogs in Structure-Activity Programs


Caution is warranted before substituting this compound with close N-alkyl analogs. Despite sharing an identical dihydropyrrole-pyridine core, variations in the N-substituent generate substantial differences in lipophilicity and steric profile. The target compound's N-cyclopropyl group yields a computed partition coefficient (XLogP3) of 1.5, which lies within the optimal CNS drug-like range defined by Lipinski and Wager criteria, whereas the corresponding N-cyclohexyl analog (XLogP3 2.7) surpasses typical CNS desirability thresholds and the unsubstituted parent (XLogP3 0.3) falls below them [1][2]. These disparities can materially alter membrane permeability, metabolic stability, and target engagement, undermining the reliability of generic substitution in lead optimization campaigns.

Quantitative Differentiation of N-Cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine Against Closest Analogs: Physicochemical and Structural Evidence for Procurement Decisions


Lipophilicity in the CNS-Preferred Window vs. N-Cyclohexyl and Unsubstituted Analogs

The target compound's computed octanol-water partition coefficient (XLogP3 = 1.5) falls within the CNS-favorable range (XLogP3 1–3) [1]. By contrast, the N-cyclohexyl analog exhibits a significantly higher XLogP3 of 2.7, which approaches the upper limit of CNS desirability and may predispose to increased metabolic clearance and off-target binding [2][3]. The unsubstituted 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine is considerably more hydrophilic (XLogP3 = 0.3), potentially limiting passive membrane permeability [3].

CNS drug design Lipophilicity ADME optimization Lead compound selection

Reduced Topological Polar Surface Area vs. Unsubstituted Parent for Enhanced Membrane Permeability

The N-cyclopropyl substitution reduces the topological polar surface area (TPSA) from 51.3 Ų (unsubstituted parent) to 37.3 Ų, a decrease of 14.0 Ų that is critical because TPSA values below 60–70 Ų are generally predictive of favorable blood-brain barrier penetration [1][2]. The N-cyclobutyl and N-cyclohexyl analogs share the same TPSA of 37.3 Ų but differ in lipophilicity and steric bulk, providing complementary differentiation parameters [3][4].

Membrane permeability Blood-brain barrier penetration Medicinal chemistry optimization

Molecular Weight Advantage vs. N-Cyclohexyl Analog for Ligand Efficiency-Driven Programs

The target compound (MW = 201.27 g/mol) is 42.08 g/mol lighter than the N-cyclohexyl analog (MW = 243.35 g/mol), an approximately 17.3% reduction in molecular weight [1][2]. In fragment-based and lead optimization contexts, lower molecular weight correlates with higher ligand efficiency indices and greater scope for subsequent chemical elaboration without exceeding drug-like molecular weight thresholds [3].

Ligand efficiency Fragment-based drug discovery Molecular property optimization

N-Cyclopropyl Scaffold Validated in Nicotinic Receptor Ligand Series for α4β2 Subtype Affinity

A series of amino-substituted cyclopropane-pyridine compounds, structurally exemplified by the N-cyclopropylamino-pyridine motif present in the target compound, were reported to exhibit selective affinity for the rat α4β2 nicotinic acetylcholine receptor subtype with no appreciable affinity for muscarinic receptors at concentrations up to 10 µM [1]. The N-cyclopropyl group was essential for this selectivity profile, and the compounds enhanced cortical acetylcholine release and improved memory in a social recognition test in rats [1]. Myosmine, the closest endogenous structural analog but lacking the N-cyclopropylamine substitution, has a reported Ki of 3300 nM for α4β2 nAChR, representing substantially weaker affinity .

Nicotinic receptor pharmacology Neuroscience drug discovery Cyclopropylamine SAR

Single Hydrogen Bond Donor Count and Rotatable Bond Profile Favor Oral Bioavailability Prospects vs. Myosmine

The target compound possesses one hydrogen bond donor (HBD = 1) and three rotatable bonds [1], meeting the Veber criteria for good oral bioavailability (rotatable bonds ≤ 10; HBD ≤ 2, in combination with TPSA ≤ 140 Ų) [2]. Myosmine has zero hydrogen bond donors, which limits its capacity for specific hydrogen-bonding interactions with biological targets [3]. The retention of a single HBD while keeping rotatable bonds low (3) differentiates this compound favorably within the analog series.

Oral drug design Physicochemical property filtering ADME prediction

Cyclopropyl Ring Imparts Metabolic Stability Advantage Through Reduced CYP-Mediated Oxidation vs. Larger Cycloalkyl Analogs

The cyclopropyl group is recognized in medicinal chemistry literature as a metabolically stable bioisostere that resists cytochrome P450-mediated oxidation better than larger cycloalkyl rings due to increased C–H bond dissociation energy and reduced lipophilicity-driven metabolism [1]. While no direct head-to-head metabolic stability data are available for this specific compound versus its N-cyclobutyl or N-cyclohexyl analogs, the class-level principle predicts that the N-cyclopropyl derivative should exhibit lower intrinsic clearance, consistent with the lower XLogP3 (1.5 vs. 2.7 for N-cyclohexyl) [2].

Metabolic stability Cyclopropyl medicinal chemistry ADME optimization

Application Scenarios for N-Cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine in Drug Discovery and Chemical Biology


CNS Lead Optimization: Privileged Starting Point for α4β2 Nicotinic Receptor Modulators

The validated affinity of N-cyclopropylamino-pyridine scaffolds for the α4β2 nicotinic acetylcholine receptor subtype [1], combined with the compound's CNS-favorable XLogP3 of 1.5 and TPSA of 37.3 Ų [2], makes it a preferred building block for neuroscience programs targeting cognitive enhancement or nicotine addiction. The compound's single hydrogen bond donor and low molecular weight (201.27 g/mol) provide ample chemical space for elaboration while maintaining drug-like properties [2].

Fragment-Based Drug Discovery: Efficient Core with Balanced Polarity and Growth Vectors

With a molecular weight of 201.27 g/mol and three rotatable bonds, this compound falls within fragment-like property space [1]. The combination of the dihydropyrrole imine (hydrogen bond acceptor), pyridine nitrogen (coordination and H-bond acceptor), and cyclopropylamine NH (H-bond donor) provides three distinct interaction vectors for fragment growing or merging strategies [1]. The lower XLogP3 (1.5) compared to larger N-alkyl analogs ensures that elaborated leads remain within favorable lipophilicity ranges [1].

Metabolic Stability-Focused Medicinal Chemistry: Cyclopropyl Strategy to Mitigate Oxidative Clearance

For programs where metabolic stability is a primary optimization parameter, the N-cyclopropyl group offers a well-documented advantage over N-cyclohexyl and N-cyclobutyl alternatives through higher C–H bond dissociation energy and reduced susceptibility to cytochrome P450 oxidation [1]. This compound enables exploration of the dihydropyrrole-pyridine chemotype without the metabolic liability associated with larger, more lipophilic N-alkyl substituents [2].

Nicotinic Probe Compound Development: Selectivity Profiling Against Muscarinic Off-Targets

The N-cyclopropylamino-pyridine chemotype has demonstrated absence of muscarinic receptor binding at concentrations up to 10 µM in related series [1]. This compound can serve as a starting scaffold for developing selective nicotinic chemical probes, differentiated from myosmine (Ki = 3300 nM at α4β2) which lacks the N-cyclopropyl substitution critical for enhanced affinity [2].

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